N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide
Overview
Description
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C13H16N4OS and its molecular weight is 276.36 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide is 276.10448232 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cancer Chemotherapy
N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]nicotinamide, as part of the thiadiazole derivatives, has shown potential in cancer chemotherapy. Studies have indicated that compounds like 2-ethylamino-1,3,4-thiadiazole, an analog of niacin, exhibit carcinostatic effects against certain tumors. These compounds act as niacin antagonists, influencing tumor growth and treatment efficacy (Shapiro et al., 1957).
Aquaporin Inhibition and Ischemic Cerebral Edema
Research has explored the role of thiadiazole derivatives in inhibiting aquaporins, which are integral in water transport across cell membranes. A specific compound, 2-(nicotinamide)-1,3,4-thiadiazole (TGN-020), has been investigated for its potential in reducing brain edema associated with cerebral ischemia, showing promising results in animal models (Igarashi et al., 2010).
Antimicrobial and Anti-inflammatory Activity
Thiadiazoles, including derivatives of nicotinamide, have been recognized for their antimicrobial and anti-inflammatory activities. These compounds, through structural modifications, exhibit various biological activities, which are crucial in developing new therapeutic agents (Burnett et al., 2015).
Purine Metabolism
Studies have shown that thiadiazole derivatives can influence purine metabolism. For instance, 2-ethylamino-1, 3, 4-thiadiazole has been found to increase the synthesis of purines de novo in developing chick embryos. This effect is modulated by nicotinamide and related compounds, suggesting a complex interaction with metabolic processes (Krakoff, 1964).
Properties
IUPAC Name |
N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-3-9(4-2)12-16-17-13(19-12)15-11(18)10-6-5-7-14-8-10/h5-9H,3-4H2,1-2H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNTYXWYVFFYPLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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